molecular formula C16H21N5O2S B2989332 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-01-9

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2989332
M. Wt: 347.44
InChI Key: OGNBYAQVPNUNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analogs in Medicinal Chemistry and Drug Design

Compounds with similar structural features, particularly those involving thiazolo[3,2-b][1,2,4]triazoles, piperazine, and furan moieties, have been explored for their potential in drug design and medicinal chemistry. For example, derivatives of isothiazolo[5,4-b]pyridine, a structurally related class, have been studied for their analgesic properties, highlighting the importance of specific interactions like hydrogen bonding and π-π stacking in their biological activity (Karczmarzyk & Malinka, 2008). These insights could suggest potential areas of application for the compound , particularly in designing new analgesic drugs.

Antimicrobial and Antifungal Applications

The exploration of new antimicrobial and antifungal agents is a critical area of pharmaceutical research. Compounds such as 1,2,4-triazole derivatives have shown promise in this field. Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, for example, has demonstrated significant antimicrobial activities, suggesting the potential of triazole and related compounds in developing new antimicrobial drugs (Bektaş et al., 2007).

Neuropharmacological Research

The study of serotonin receptors, specifically the 5-HT6 subtype, has been a focus area in neuropharmacological research. Compounds featuring triazine-piperazine derivatives have been identified as potent ligands for the 5-HT6 receptor, with implications for treating cognitive impairments. This research suggests that molecules with complex structures involving triazine and piperazine units could offer new therapeutic options for cognitive disorders (Latacz et al., 2019).

Energetic Material Development

Research into insensitive energetic materials has also seen the application of compounds with similar frameworks. For instance, derivatives of oxadiazol-furazan have been synthesized and evaluated for their potential as insensitive energetic materials, demonstrating moderate thermal stabilities and insensitivity towards impact and friction. This area of research indicates the potential for structurally complex molecules in developing safer energetic materials (Yu et al., 2017).

properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-3-19-6-8-20(9-7-19)13(12-5-4-10-23-12)14-15(22)21-16(24-14)17-11(2)18-21/h4-5,10,13,22H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNBYAQVPNUNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.